molecular formula C11H16ClN3O B1492182 2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol CAS No. 1289216-88-1

2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol

Cat. No.: B1492182
CAS No.: 1289216-88-1
M. Wt: 241.72 g/mol
InChI Key: NEYPNGCIELMUFX-UHFFFAOYSA-N
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Description

2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol is a chemical compound belonging to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound features a chloro-substituted pyrimidinyl group attached to a piperidinyl ring, which is further connected to an ethan-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 6-chloropyrimidin-4-yl with piperidin-4-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a reducing agent like hydrogen gas (H₂) to facilitate the formation of the piperidinyl ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Reduction: The chloro group on the pyrimidinyl ring can be reduced to form an amino group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethanal or 2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethanoic acid.

  • Reduction: 2-(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)ethan-1-ol.

  • Substitution: Various substituted pyrimidinyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol is structurally similar to other pyrimidine derivatives, such as:

  • 1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol

  • 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol

  • 2-Chloropyridine-4-methanol

Uniqueness: What sets this compound apart from these compounds is its specific structural arrangement, which may confer unique chemical and biological properties. For instance, the presence of the piperidinyl ring and the ethan-1-ol group may influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c12-10-7-11(14-8-13-10)15-4-1-9(2-5-15)3-6-16/h7-9,16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYPNGCIELMUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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